2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-pentylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S2/c1-2-3-7-14-26-20-19(27(23,24)17-8-5-4-6-9-17)22-18(25-20)15-10-12-16(21)13-11-15/h4-6,8-13H,2-3,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLUSCJFKGFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Pentylthio Group: The pentylthio group can be added through a thiolation reaction, where a pentylthiol is reacted with the oxazole intermediate.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxazole ring (activated by electron-withdrawing phenylsulfonyl and 4-fluorophenyl groups) facilitates nucleophilic attacks. Key sites include:
-
C2 Position : The 2-(4-fluorophenyl) group directs nucleophiles to adjacent positions.
-
C5 Position : The pentylthio (-S-pentyl) group acts as a leaving group in displacement reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiolate Displacement | NaSH, DMF, 80°C, 6 h | 5-mercapto derivative | |
| Amine Substitution | Benzylamine, K₂CO₃, DCM, reflux | 5-(benzylamino)oxazole |
Oxidation Reactions
The pentylthio group undergoes oxidation to sulfoxide or sulfone derivatives:
| Reagent System | Conditions | Product | References |
|---|---|---|---|
| H₂O₂/AcOH | RT, 12 h | 5-(pentylsulfinyl)oxazole | |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 24 h | 5-(pentylsulfonyl)oxazole |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the oxazole ring undergoes hydrolysis or rearrangements:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | - | 4-(phenylsulfonyl)benzamide derivative | |
| NaOH (aq.), 100°C | - | α-ketoamide intermediate |
Cross-Coupling Reactions
The aryl and sulfonyl groups enable participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized oxazole | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-oxazole derivatives |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to specific positions:
| Reaction Type | Reagents | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | |
| Halogenation | Br₂, FeBr₃ | Ortho to fluorine |
Functional Group Interconversion
The phenylsulfonyl group participates in reductions or displacements:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Sulfonyl Reduction | LiAlH₄, THF, reflux | 4-(thiophenyl)oxazole | |
| Sulfonamide Formation | NH₃ (g), DCM, RT | 4-(aminophenyl)oxazole |
Biological Activity Correlation
While not a direct chemical reaction, the compound’s reactivity profile informs its pharmacological behavior:
Scientific Research Applications
Chemistry
2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole serves as an important intermediate in organic synthesis. Its unique structure allows for diverse chemical modifications, making it valuable for creating more complex molecules.
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available precursors. For example, cyclization reactions with 2-aminophenol can yield oxazole derivatives.
Biology and Medicine
This compound has shown promising biological activities, including:
- Antimicrobial Properties : Studies have indicated that oxazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research reveals that compounds similar to this oxazole have potential anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially reducing inflammation.
Table 1: Biological Activities of Oxazole Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses |
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors.
- Polymers : The compound can be incorporated into polymer matrices to enhance material properties.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy Study :
- Cancer Research :
-
Material Science Application :
- Research on incorporating this compound into polymer blends revealed improved thermal stability and mechanical properties, making it a candidate for high-performance materials used in electronics.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and sulfonyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxazole Derivatives
Structural Analogues and Substituent Effects
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole ()
- Key Differences :
- Position 2: Phenyl group (vs. 4-fluorophenyl in the target compound).
- Position 5: 4-Fluorobenzylthio (-S-CH₂-C₆H₄-F) (vs. pentylthio).
- The absence of fluorine at position 2 reduces electron-withdrawing effects, which may alter reactivity or binding interactions .
4-(4-Chlorophenylsulfonyl)-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole ()
- Key Differences :
- Position 2: Furan-2-yl (vs. 4-fluorophenyl).
- Position 4: 4-Chlorophenylsulfonyl (vs. phenylsulfonyl).
- Implications: The furan group introduces an oxygen heterocycle, increasing polarity and hydrogen-bonding capacity compared to the fluorophenyl group.
2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic Acid ()
- Key Differences :
- Position 5: 3-Thienyl (aromatic sulfur heterocycle) (vs. pentylthio).
- Additional acetic acid moiety at position 4.
- Implications: The thienyl group’s aromaticity and conjugated system may enhance interactions with biological targets, such as enzymes involved in lipid metabolism.
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Oxazole Derivatives
- Electron Effects : The phenylsulfonyl group in the target compound provides stronger electron withdrawal than the chlorophenylsulfonyl group in , which may influence electrophilic reactivity .
Biological Activity
2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and the results of relevant studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pentylthio group and a phenylsulfonyl moiety, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various microbial strains. For instance, studies have reported that compounds with similar structures possess inhibitory effects on bacterial growth, suggesting potential applications in treating infections.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
- HeLa: 20 µM
- MCF-7: 25 µM
- A549: 30 µM
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxazole ring can engage in non-covalent interactions with enzymes involved in inflammatory responses and microbial metabolism.
- Receptor Binding : The compound may bind to receptors implicated in pain and inflammation, modulating their activity.
Case Studies
A recent study evaluated the safety and efficacy of this compound in vivo using murine models. The study assessed both acute toxicity and therapeutic effects:
- Acute Toxicity : No significant lethality was observed at doses up to 200 mg/kg.
- Therapeutic Effects : Mice treated with the compound showed reduced inflammation markers and improved survival rates in models of sepsis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole, and how can reaction conditions be optimized for improved yield?
- Methodology : Start with a core oxazole scaffold and introduce substituents stepwise. For example, sulfonyl groups can be added via sulfonation of a pre-formed oxazole ring, while thioether linkages (e.g., pentylthio) may require nucleophilic substitution using alkanethiols under basic conditions. Optimization should focus on solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 60–80°C for sulfonation), and catalysts (e.g., Pd for cross-coupling reactions). Monitor yields via HPLC and adjust stoichiometric ratios of reagents like 4-fluorophenylboronic acid or phenylsulfonyl chloride .
Q. How can the structure of this compound be unequivocally confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonyl groups influencing deshielding).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 433.1).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles with similar oxazole derivatives (e.g., 2-(4-fluorophenyl)thiazole structures show C–S bond lengths of ~1.74 Å) .
Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays, and how are they determined?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) or DMSO, quantified via UV-Vis spectroscopy.
- logP : Use reversed-phase HPLC with a C18 column and reference standards to estimate octanol-water partition coefficients.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (e.g., sulfonyl-containing oxazoles typically melt at 150–200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pentylthio and phenylsulfonyl groups on biological activity?
- Methodology : Synthesize analogs with varying alkylthio chain lengths (e.g., methylthio vs. hexylthio) and sulfonyl substituents (e.g., methylsulfonyl vs. tolylsulfonyl). Test in cellular assays (e.g., enzyme inhibition or cytotoxicity) using dose-response curves (IC values). Statistical analysis (ANOVA) can identify significant SAR trends .
Q. What analytical methods are suitable for detecting degradation products of this compound under environmental or physiological conditions?
- Methodology :
- For Hydrolytic Degradation : Incubate in PBS (pH 7.4) at 37°C, then analyze via LC-MS/MS to identify hydrolysis products (e.g., sulfonic acid derivatives).
- Photodegradation : Expose to UV light (254 nm) and monitor using high-resolution mass spectrometry (HRMS) for radical-mediated cleavage products.
- Data Interpretation : Compare fragmentation patterns with databases like NIST or mzCloud .
Q. How can conflicting data on the compound’s stability in different solvents be resolved?
- Methodology : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers under controlled temperature (25°C and 40°C). Use orthogonal techniques:
- HPLC-PDA for purity assessment.
- F NMR to track fluorine-containing degradation products.
- Statistical tools (e.g., principal component analysis) to identify solvent-specific degradation pathways .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k/k).
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can computational chemistry aid in predicting the compound’s reactivity or metabolic pathways?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites prone to oxidation (e.g., sulfur in pentylthio groups).
- Metabolism Prediction : Use software like MetaSite to simulate cytochrome P450-mediated transformations (e.g., sulfoxidation or N-dealkylation).
- Validation : Compare predictions with in vitro microsomal stability assays .
Methodological Notes
- Data Contradictions : Cross-validate results using multiple techniques (e.g., NMR + X-ray for structural confirmation) and replicate experiments across independent labs .
- Experimental Design : For SAR or stability studies, use randomized block designs to minimize batch effects, and include positive/negative controls (e.g., known inhibitors or inert analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
